2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

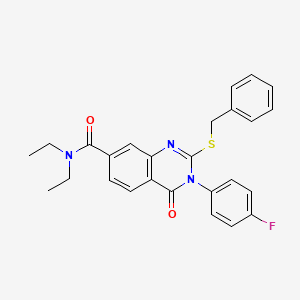

2-(Benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:

- 2-position: A benzylsulfanyl (C₆H₅CH₂S–) group, which may enhance lipophilicity and influence binding interactions.

- 7-position: An N,N-diethyl carboxamide group, which modulates solubility and pharmacokinetic properties.

- 4-oxo group: A ketone oxygen at position 4, common in bioactive quinazoline derivatives .

Properties

IUPAC Name |

2-benzylsulfanyl-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c1-3-29(4-2)24(31)19-10-15-22-23(16-19)28-26(33-17-18-8-6-5-7-9-18)30(25(22)32)21-13-11-20(27)12-14-21/h5-16H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRBJRMIVRCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.

Addition of the Diethylamino Group: The diethylamino group is incorporated through alkylation reactions.

Incorporation of the Fluorophenyl Group: The fluorophenyl group is added using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Coupling Reactions: Suzuki-Miyaura coupling reactions are used to introduce the fluorophenyl group.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of quinazolines allow for interactions with various biological targets involved in cancer progression.

Case Studies

- Molecular Docking Studies : Research involving molecular docking simulations indicated that the compound binds effectively to the EGFR tyrosine kinase , a key player in many cancers. The binding interactions were characterized by favorable energy profiles, indicating a strong potential for therapeutic application against tumors expressing this receptor .

- In Vitro Testing : In vitro assays on various cancer cell lines showed that 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibited significant antiproliferative effects. For example, it demonstrated IC50 values comparable to established anticancer drugs, suggesting its viability as a candidate for further development .

Pharmacological Studies

The compound's pharmacological profile extends beyond anticancer applications. It has been investigated for its potential effects on other biological systems:

- Anti-inflammatory Activity : Some derivatives of quinazolines have shown promising results in reducing inflammation, making them candidates for treating inflammatory diseases. This is particularly relevant given the role of inflammation in cancer progression .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been studied. For instance, research into related compounds suggests that modifications to the benzylsulfanyl group can enhance enzyme inhibition potency, which may translate to improved therapeutic efficacy .

Data Tables

Below is a summary table showcasing the biological activities and tested parameters of this compound:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Impact on Activity: The benzylsulfanyl group at position 2 (target compound, BE49424) is associated with improved lipophilicity compared to thiazolidine-containing analogs (AJ5e, AJ5f) . Fluorophenyl vs. Chlorophenyl: Fluorine at the 4-position (target compound) may enhance metabolic stability compared to chlorophenyl analogs (e.g., 1146034-20-9) .

Synthesis and Characterization :

- The target compound and its analogs are synthesized via condensation reactions (e.g., 4-oxo-thiazolidine or triazole formation) and characterized by IR (C=O, C-S stretches), NMR (aromatic proton signals), and MS .

- Yields for similar compounds (e.g., AJ5e, AJ5f) range from 60–62% , with melting points between 242–246°C .

Biological Activity :

- Antimicrobial Activity : AJ5e and AJ5f exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to their thiazolidine and fluorophenyl moieties .

- Receptor Antagonism : Pyrido[2,3-d]pyrimidin-2-yl analogs (e.g., VUF10474) show potent CXCR3 antagonism, suggesting the quinazoline core’s versatility in targeting G-protein-coupled receptors .

Research Findings and Limitations

Structural-Activity Relationships (SAR): Electron-Withdrawing Groups: The 4-fluorophenyl group enhances stability and target affinity compared to non-halogenated analogs. Sulfur-Containing Moieties: Benzylsulfanyl and thioacetamide groups improve membrane permeability but may increase metabolic susceptibility .

Gaps in Data: No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available for the target compound, limiting mechanistic insights. Comparative studies on cytotoxicity or pharmacokinetics are absent in the provided evidence.

Biological Activity

The compound 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 80 |

| Escherichia coli | Moderate inhibition | 75 |

| Candida albicans | Strong inhibition | 65 |

The compound demonstrated a notable inhibition zone against Candida albicans, surpassing the efficacy of standard antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives have been recognized for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The target compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a critical pathway in many cancers.

- Inhibition of EGFR : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against EGFR autophosphorylation. This suggests potential applications in targeted cancer therapies .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- EGFR Inhibition : The compound inhibits EGFR kinase activity, which is crucial for tumor growth and survival.

- Antimicrobial Mechanism : The presence of the benzylsulfanyl group enhances membrane permeability, allowing for better penetration into bacterial cells and subsequent inhibition of growth.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quinazoline derivatives found that compounds similar to our target demonstrated significant activity against multi-drug resistant strains. The study highlighted that modifications to the quinazoline scaffold can enhance antibacterial properties .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that derivatives with similar structures to our compound induced apoptosis in cancer cells through EGFR pathway modulation. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis of quinazoline derivatives typically involves multi-step reactions, including condensation, sulfanylation, and carboxamide formation. Key intermediates like the 4-oxo-3,4-dihydroquinazoline core can be synthesized via cyclization of anthranilic acid derivatives. To optimize purity, reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is recommended, using gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds ≥95% are critical for biological assays .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use , , and 2D NMR (COSY, HSQC) to confirm substituent positions (e.g., diethylamide vs. benzylsulfanyl groups). For example, NMR should resolve the diethylamide protons as two quartets (~3.5 ppm) and a triplet (~1.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight confirmation. Discrepancies in isotopic patterns may arise from sulfur content (benzylsulfanyl group) and require recalibration .

- FT-IR : Verify carbonyl (C=O, ~1680 cm) and sulfanyl (C-S, ~650 cm) stretches. Contradictions between expected and observed peaks may indicate incomplete functionalization .

Q. How can researchers assess the cytotoxicity of this compound in preliminary studies?

- Methodological Answer : Use model organisms like Daphnia magna for rapid toxicity screening (EC determination via 48-hr immobilization assays). For mammalian cell lines, MTT assays with IC calculations are standard. Note that discrepancies between Daphnia and mammalian results may arise from differences in membrane permeability or metabolic pathways .

Advanced Research Questions

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this quinazoline derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions (e.g., 4-fluorophenyl vs. benzylsulfanyl moieties) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the fluorophenyl ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays. Discrepancies may indicate off-target effects or assay interference (e.g., compound fluorescence in MTT assays).

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools like ANOVA to identify outliers. For example, inconsistent IC values may reflect variations in cell line genetic backgrounds .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- LogP Optimization : Use shake-flask or HPLC-derived logP measurements. Aim for 2–4 to balance solubility and membrane permeability. The diethylamide group may reduce logP compared to methyl analogs .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfanyl oxidation). Introduce blocking groups (e.g., methyl on the quinazoline ring) to slow degradation .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) at 100 K using a Bruker D8 Venture. The 4-oxo group in quinazoline derivatives often adopts a keto tautomer, confirmed by bond lengths (C=O ~1.21 Å vs. C-O ~1.34 Å). Compare with DFT-optimized tautomers to validate .

Key Methodological Notes

- Spectral Contradictions : Always cross-validate NMR assignments with HSQC and HMBC to avoid misassignments (e.g., distinguishing quinazoline C7 from C8 carbons) .

- Biological Replicates : Use ≥3 independent replicates in cytotoxicity assays to account for batch-to-batch variability in compound synthesis .

- Data Repositories : Deposit synthetic protocols and spectral data in open-access platforms like Zenodo or PubChem to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.